molecular formula C8H8BrNO3 B1289316 5-Bromo-2-ethoxynicotinic acid CAS No. 393184-78-6

5-Bromo-2-ethoxynicotinic acid

Cat. No.: B1289316
CAS No.: 393184-78-6
M. Wt: 246.06 g/mol
InChI Key: WWLDXHCDXKRRTC-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxynicotinic acid, also known as 5-Br-2-EN, is an organic compound that has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in biochemical and physiological studies. 5-Br-2-EN is an important research tool, as it can be used to study the structure and function of proteins, enzymes, and other molecules.

Scientific Research Applications

  • Synthesis and Pharmaceutical Research

    • 5-Bromo-2-ethoxynicotinic acid plays a role in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives, which exhibit anti-proliferative activity against human tumor cell lines (Liszkiewicz et al., 2003).
    • This compound is also involved in the industrial-scale preparation of related compounds, indicating its utility in large-scale pharmaceutical processes (Haché et al., 2002).
  • Chemical Synthesis and Catalysis

    • In chemical synthesis, this compound is used in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid at silver cathodes under mild conditions, showcasing its versatility in electrochemistry (Gennaro et al., 2004).
    • It also finds application in the synthesis of nucleoside analogs and DNA replication studies, contributing to our understanding of fundamental biological processes (Gross & Rabinowitz, 1969).
  • Antimicrobial and Antiviral Research

    • Research has shown that derivatives of this compound, such as certain indole derivatives, possess significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Ashok et al., 2015).
  • Material Science and Spectroscopy

    • The compound is utilized in material science, particularly in spectroscopic studies like FT-IR, FT-Raman, NMR, and UV-Vis spectra analysis, aiding in the characterization of novel materials and providing insights into their physicochemical properties (Şaş et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Properties

IUPAC Name

5-bromo-2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLDXHCDXKRRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626839
Record name 5-Bromo-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393184-78-6
Record name 5-Bromo-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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